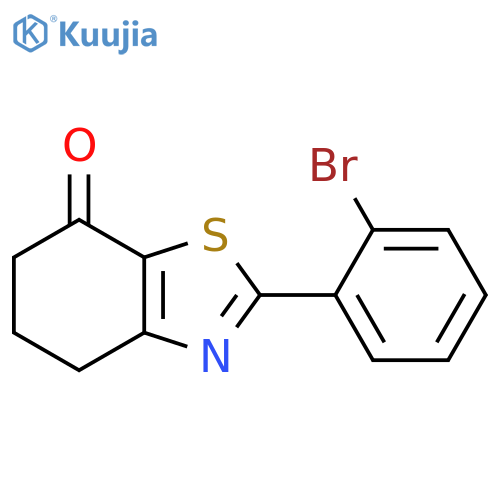

Cas no 1308647-56-4 (2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one)

1308647-56-4 structure

商品名:2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

CAS番号:1308647-56-4

MF:C13H10BrNOS

メガワット:308.193601131439

CID:4587392

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

- 7(4H)-Benzothiazolone, 2-(2-bromophenyl)-5,6-dihydro-

-

- インチ: 1S/C13H10BrNOS/c14-9-5-2-1-4-8(9)13-15-10-6-3-7-11(16)12(10)17-13/h1-2,4-5H,3,6-7H2

- InChIKey: KFMDXWVXJKARCP-UHFFFAOYSA-N

- ほほえんだ: S1C2C(=O)CCCC=2N=C1C1=CC=CC=C1Br

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 462.5±47.0 °C at 760 mmHg

- フラッシュポイント: 233.5±29.3 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B803963-25mg |

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |

1308647-56-4 | 25mg |

$ 50.00 | 2022-04-02 | ||

| Enamine | EN300-71744-0.05g |

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |

1308647-56-4 | 95.0% | 0.05g |

$66.0 | 2025-02-20 | |

| Enamine | EN300-71744-0.25g |

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |

1308647-56-4 | 95.0% | 0.25g |

$142.0 | 2025-02-20 | |

| Enamine | EN300-71744-1.0g |

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |

1308647-56-4 | 95.0% | 1.0g |

$371.0 | 2025-02-20 | |

| Enamine | EN300-71744-5.0g |

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |

1308647-56-4 | 95.0% | 5.0g |

$1075.0 | 2025-02-20 | |

| TRC | B803963-50mg |

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |

1308647-56-4 | 50mg |

$ 95.00 | 2022-04-02 | ||

| A2B Chem LLC | AV60905-500mg |

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |

1308647-56-4 | 95% | 500mg |

$321.00 | 2024-04-20 | |

| Aaron | AR01AC7P-100mg |

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |

1308647-56-4 | 95% | 100mg |

$160.00 | 2025-02-09 | |

| Aaron | AR01AC7P-10g |

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |

1308647-56-4 | 95% | 10g |

$2216.00 | 2023-12-16 | |

| 1PlusChem | 1P01ABZD-1g |

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |

1308647-56-4 | 95% | 1g |

$448.00 | 2025-03-19 |

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

1308647-56-4 (2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one) 関連製品

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬